molecular formula C36H56N2O12 B12744566 1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(methoxymethyl)phenyl]ethanone;oxalic acid CAS No. 104450-32-0

1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(methoxymethyl)phenyl]ethanone;oxalic acid

Cat. No.: B12744566
CAS No.: 104450-32-0
M. Wt: 708.8 g/mol
InChI Key: GFQBKNCWWYYXAZ-UHFFFAOYSA-N
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Description

1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(methoxymethyl)phenyl]ethanone;oxalic acid is a complex organic compound with a molecular formula of C15H23NO3. It is known for its unique chemical structure, which includes a tert-butylamino group, a hydroxypropoxy group, and a methoxymethyl group attached to a phenyl ring. This compound is often used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(methoxymethyl)phenyl]ethanone typically involves multiple steps. One common method includes the reaction of 4-(tert-butylamino)-2-hydroxypropoxybenzene with methoxymethyl chloride under basic conditions to form the intermediate compound. This intermediate is then reacted with ethanone in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, pressure, and the use of industrial-grade reagents to ensure high yield and purity. The final product is usually purified through techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(methoxymethyl)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or strong acids/bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(methoxymethyl)phenyl]ethanone has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(methoxymethyl)phenyl]ethanone involves its interaction with specific molecular targets. The tert-butylamino group may interact with receptors or enzymes, modulating their activity. The hydroxypropoxy and methoxymethyl groups can influence the compound’s solubility and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-tert-butylamino-1-(4-hydroxy-3-methylphenyl)ethanol: Similar structure but with a hydroxy group instead of a methoxymethyl group.

    1-[4-(tert-butylamino)phenyl]ethanone: Lacks the hydroxypropoxy and methoxymethyl groups.

    2-(tert-butylamino)-1-(2-chlorophenyl)ethanol: Contains a chlorophenyl group instead of a methoxymethyl group.

Uniqueness

1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(methoxymethyl)phenyl]ethanone is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

CAS No.

104450-32-0

Molecular Formula

C36H56N2O12

Molecular Weight

708.8 g/mol

IUPAC Name

1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(methoxymethyl)phenyl]ethanone;oxalic acid

InChI

InChI=1S/2C17H27NO4.C2H2O4/c2*1-12(19)13-6-7-16(14(8-13)10-21-5)22-11-15(20)9-18-17(2,3)4;3-1(4)2(5)6/h2*6-8,15,18,20H,9-11H2,1-5H3;(H,3,4)(H,5,6)

InChI Key

GFQBKNCWWYYXAZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)COC.CC(=O)C1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)COC.C(=O)(C(=O)O)O

Origin of Product

United States

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